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molecular formula C10H13FN2 B8359627 3-(4-Amino-2-fluorophenyl)-3-methylazetidine

3-(4-Amino-2-fluorophenyl)-3-methylazetidine

Cat. No. B8359627
M. Wt: 180.22 g/mol
InChI Key: CZMIRKNNVRZHLN-UHFFFAOYSA-N
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Patent
US06358942B1

Procedure details

A flame-dried 3-neck 2-L round bottom flask equipped with mechanical stirrer, reflux condenser, and addition funnel was charged with 300 mL tetrahydrofuran and 350 mL 1M lithium aluminumhydride (0.35 mol) followed by cooling to 0 C. This solution was treated with a solution of 9.85 g 3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone (0.051 mol) in 210 mL THF with gas evolution and a yellow coloration. The cooling bath was removed and the reaction was heated to reflux with the rapid formation of a white precipitate. After 20 hours, the visually unchanged reaction mixture was cooled to room temperature and quenched by the successive addition of 13 mL water, 12 mL 5M sodium hydroxide, and 47 mL water. The resulting thick gelatinous suspension was diluted with one L ethyl acetate, filtered through a pad of CELITE, concentrated, and high vacuum dried to afford 9.82 g of the title compound as a light orange syrup. 1H NMR (300 MHz, CDCl3) δ6.78 (t, 1H, J=8.5 Hz, aromatic), 6.37 (m, 2H, aromatic), 4.06 (d, 2H, J=8.2 Hz, N—CH2as), 3.81 (bs, 3H, NHs), 3.58 (d, 2H, J=8.2 Hz, N—CH2bs), 1.65 (s, 3H, CH3).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].[CH3:2][C:3]1([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[F:15])[CH2:6][NH:5][C:4]1=O>C1COCC1>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]2([CH3:2])[CH2:4][NH:5][CH2:6]2)=[C:9]([F:15])[CH:10]=1 |^1:0|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone
Quantity
9.85 g
Type
reactant
Smiles
CC1(C(NC1)=O)C1=C(C=C(C=C1)N)F
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
[Li]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0 C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with the rapid formation of a white precipitate
CUSTOM
Type
CUSTOM
Details
quenched by the successive addition of 13 mL water, 12 mL 5M sodium hydroxide, and 47 mL water
ADDITION
Type
ADDITION
Details
The resulting thick gelatinous suspension was diluted with one L ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of CELITE
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
high vacuum dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1(CNC1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.82 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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